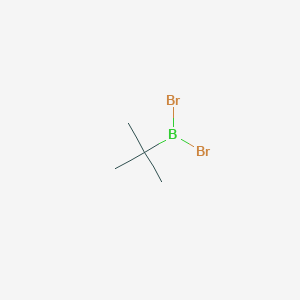
Dibromo(tert-butyl)borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibromo(tert-butyl)borane is an organoboron compound that features a boron atom bonded to two bromine atoms and a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibromo(tert-butyl)borane can be synthesized through the reaction of tert-butylboronic acid with bromine. The reaction typically involves the use of an inert solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of reactive intermediates and products.
Análisis De Reacciones Químicas
Types of Reactions
Dibromo(tert-butyl)borane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different organoboron compounds.
Reduction Reactions: The compound can be reduced to form tert-butylborane, which is a valuable intermediate in organic synthesis.
Oxidation Reactions: this compound can be oxidized to form boronic acids or boronates, which are useful in cross-coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or Grignard reagents, which facilitate the replacement of bromine atoms.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or sodium perborate are employed under mild conditions to achieve selective oxidation.
Major Products Formed
Substitution Reactions: Formation of various organoboron compounds.
Reduction Reactions: Formation of tert-butylborane.
Oxidation Reactions: Formation of boronic acids or boronates.
Aplicaciones Científicas De Investigación
Dibromo(tert-butyl)borane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds through cross-coupling reactions.
Biology: The compound’s derivatives are explored for their potential use in biological labeling and imaging.
Medicine: Research is ongoing to investigate its potential as a precursor for boron-containing drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of dibromo(tert-butyl)borane involves the interaction of the boron atom with various nucleophiles or electrophiles. The boron atom, being electron-deficient, readily forms bonds with electron-rich species, facilitating various chemical transformations. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Dibromo(methyl)borane
- Dibromo(ethyl)borane
- Dibromo(isopropyl)borane
Uniqueness
Dibromo(tert-butyl)borane is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where selectivity and control over the reaction pathway are crucial. Compared to its analogs, this compound offers enhanced stability and reactivity, making it a valuable reagent in synthetic chemistry.
Propiedades
Número CAS |
106192-86-3 |
|---|---|
Fórmula molecular |
C4H9BBr2 |
Peso molecular |
227.74 g/mol |
Nombre IUPAC |
dibromo(tert-butyl)borane |
InChI |
InChI=1S/C4H9BBr2/c1-4(2,3)5(6)7/h1-3H3 |
Clave InChI |
LVSVXRNMTRHBJA-UHFFFAOYSA-N |
SMILES canónico |
B(C(C)(C)C)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


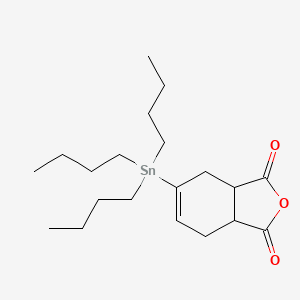
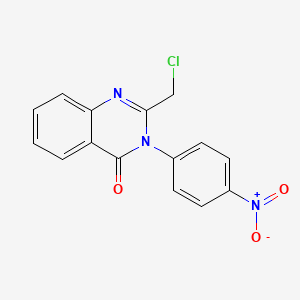
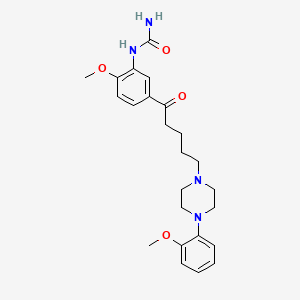
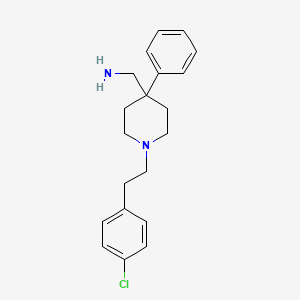
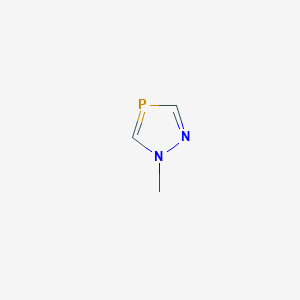
![1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14342486.png)
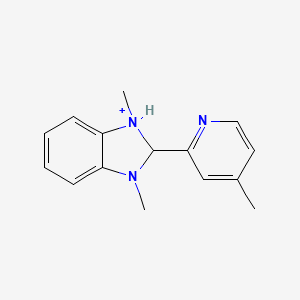
![2-{[1-(Pyridin-3-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B14342495.png)
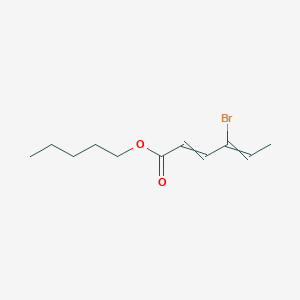

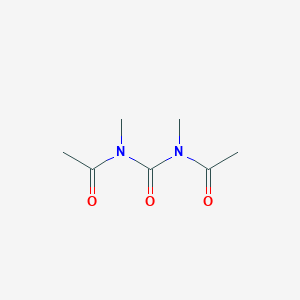
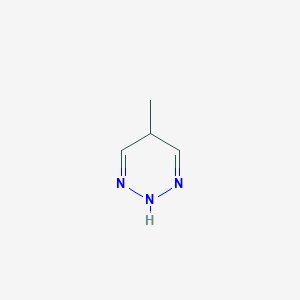
![1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14342523.png)
mercury](/img/structure/B14342529.png)
